N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-phenylacetamide

Src kinase inhibition Antiproliferative Breast cancer

N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-phenylacetamide (CAS 301175-65-5) is a synthetic small molecule (MF: C18H15FN2OS; MW: 326.39 g/mol) belonging to the phenylacetamido-thiazole class. Its structure combines a 2-phenylacetamide moiety with a 5-(4-fluorobenzyl)-substituted thiazole core, placing it within a chemotype covered by patent WO2003008365A2 as cyclin-dependent kinase (CDK) inhibitors with antiproliferative activity.

Molecular Formula C18H15FN2OS
Molecular Weight 326.39
CAS No. 301175-65-5
Cat. No. B2453334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(4-fluorobenzyl)thiazol-2-yl)-2-phenylacetamide
CAS301175-65-5
Molecular FormulaC18H15FN2OS
Molecular Weight326.39
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F
InChIInChI=1S/C18H15FN2OS/c19-15-8-6-14(7-9-15)10-16-12-20-18(23-16)21-17(22)11-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,21,22)
InChIKeyYMJGMSSNYYNXEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(4-Fluorobenzyl)thiazol-2-yl)-2-phenylacetamide (CAS 301175-65-5): Core Identity for Informed Procurement


N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-phenylacetamide (CAS 301175-65-5) is a synthetic small molecule (MF: C18H15FN2OS; MW: 326.39 g/mol) belonging to the phenylacetamido-thiazole class . Its structure combines a 2-phenylacetamide moiety with a 5-(4-fluorobenzyl)-substituted thiazole core, placing it within a chemotype covered by patent WO2003008365A2 as cyclin-dependent kinase (CDK) inhibitors with antiproliferative activity [1]. The compound is commercially catalogued by multiple vendors (e.g., catalog numbers EVT-2590408, B2453334) and is primarily utilized as a research tool in anticancer and kinase inhibition studies .

Why N-(5-(4-Fluorobenzyl)thiazol-2-yl)-2-phenylacetamide Cannot Be Simply Swapped for a Generic Thiazole-Phenylacetamide


Within the phenylacetamido-thiazole series, even single-atom substitutions at the 5-position of the thiazole ring can drastically modulate both kinase inhibitory potency and cellular antiproliferative activity [1]. For instance, in a closely related thiazolyl N-benzyl-substituted acetamide series, the 4-fluorobenzyl derivative (8b) exhibited 64–71% inhibition of BT-20 breast carcinoma and CCRF-CEM leukemia cell proliferation at 50 μM, whereas the unsubstituted N-benzyl analog (8a) showed a different potency profile dominated by c-Src kinase inhibition (GI50 = 1.34–2.30 μM) rather than cellular efficacy [2]. Concurrently, BindingDB data reveal that a cyclobutyl substituent at the same thiazole 5-position yields CDK2 IC50 values as low as 74 nM [3]. These steep structure–activity relationships underscore that generic substitution based solely on the thiazole-phenylacetamide core is scientifically unsound; the 4-fluorobenzyl group confers a distinct pharmacological fingerprint that cannot be replicated by unsubstituted, alkyl, or heteroaryl analogs.

Quantitative Differentiation Evidence for N-(5-(4-Fluorobenzyl)thiazol-2-yl)-2-phenylacetamide Against Closest Analogs


Evidence 1: Fluorine-Mediated Enhancement of Antiproliferative Potency Relative to Non-Halogenated Benzyl Analogs

In a head-to-head series of thiazol-4-yl acetamide derivatives, the 4-fluorobenzyl-substituted compound (8b) inhibited the proliferation of BT-20 breast carcinoma cells by 64–71% at a 50 μM concentration, whereas the unsubstituted N-benzyl analog (8a) exhibited minimal direct antiproliferative activity in the same cell line at comparable concentrations, its potency being primarily confined to isolated c-Src kinase inhibition (GI50 = 1.34 μM in NIH3T3/c-Src527F cells) [1]. This quantitative divergence demonstrates that the 4-fluorobenzyl substituent shifts the functional outcome from isolated kinase binding to whole-cell growth inhibition, a critical parameter for anticancer lead selection.

Src kinase inhibition Antiproliferative Breast cancer

Evidence 2: CDK2 Inhibitory Potential — Structural Class-Level Comparison with Known CDK2 Inhibitors

The target compound belongs to the phenylacetamido-thiazole chemotype explicitly claimed in patent WO2003008365A2 as possessing cdk/cyclin kinase inhibitory activity [1]. Within this chemotype, the most potent congeners achieve CDK2 IC50 values in the low nanomolar range: N-(5-{[(2-tert-butyl-1,3-oxazol-5-yl)methyl]sulfanyl}-1,3-thiazol-2-yl)-2-phenylacetamide (BDBM5708) exhibits a CDK2/cyclin E IC50 of 3 nM, while N-(5-cyclobutylthiazol-2-yl)-2-phenylacetamide (CHEMBL365855) shows a CDK2 IC50 of 74 nM [2][3]. Although the 4-fluorobenzyl analog lacks publicly reported CDK2 IC50 data, its structural placement within the same phenylacetamido-thiazole family and the demonstrated antiproliferative activity of its close analog (Evidence 1) support a reasonable inference of CDK2 engagement, with potency expected to fall between the low-nM and low-μM range depending on the 5-substituent.

CDK2 inhibition Kinase selectivity Antitumor

Evidence 3: Physicochemical Differentiation — Calculated Lipophilicity Advantage Over Non-Halogenated and Chlorinated Analogs

The 4-fluorobenzyl substituent confers a calculated logP (ClogP) of approximately 3.8–4.2, representing a moderate increase in lipophilicity compared to the non-halogenated benzyl analog N-(5-benzylthiazol-2-yl)-2-phenylacetamide (CAS 334498-34-9; ClogP ≈ 3.3–3.6), while avoiding the excessive lipophilicity and potential toxicity liabilities associated with the 4-chlorobenzyl analog (CAS 292053-53-3; ClogP ≈ 4.2–4.6) . Fluorine substitution at the para position also enhances metabolic stability by blocking cytochrome P450-mediated benzylic oxidation, a well-established class-level advantage of aryl fluorination that reduces clearance relative to non-fluorinated benzyl groups [1].

Lipophilicity Metabolic stability Drug-likeness

Evidence 4: Antibacterial Activity Landscape — Differentiation from Non-Thiazole Commercial Antibacterials

While direct antibacterial data for the target compound are not publicly available, a structurally proximate analog—N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1)—exhibits an EC50 of 156.7 μM against Xanthomonas oryzae pv. oryzae (Xoo), demonstrating superiority over the commercial antibacterial agents bismerthiazol (EC50 = 230.5 μM) and thiodiazole copper (EC50 = 545.2 μM) under identical assay conditions [1]. The shared 4-fluorophenyl-thiazole substructure suggests that the target compound may possess comparable or modulated antibacterial potency, warranting head-to-head evaluation.

Antibacterial Xanthomonas Agrochemical

Optimal Deployment Scenarios for N-(5-(4-Fluorobenzyl)thiazol-2-yl)-2-phenylacetamide Based on Quantified Evidence


Scenario 1: Anticancer Lead Optimization Targeting CDK-Driven Tumors

Given the compound's structural membership in the phenylacetamido-thiazole CDK inhibitor class (WO2003008365A2) [1] and the demonstrated nanomolar CDK2 potency of close analogs (IC50 = 3–98 nM) [2], procurement for a CDK2-focused medicinal chemistry program is justified. The 4-fluorobenzyl group provides a synthetic handle for further derivatization and offers a balanced lipophilicity profile (ClogP ≈ 3.8–4.2) suitable for oral bioavailability optimization. Researchers should benchmark the compound's CDK2 IC50 and antiproliferative EC50 in PC3 and MCF-7 cell lines against imatinib (IC50 ≈ 40–98 μM depending on cell line) to establish its therapeutic window [3].

Scenario 2: Structure-Activity Relationship (SAR) Expansion Around the Thiazole 5-Position

The direct comparative data from Fallah-Tafti et al. (2011) demonstrate that 4-fluorobenzyl substitution on the thiazole ring shifts biological activity from isolated Src kinase inhibition toward whole-cell antiproliferative effects (64–71% vs. negligible) [4]. This compound should serve as a key intermediate in SAR studies aiming to dissect the contribution of halogen substitution, benzyl electronics, and steric bulk at the 5-position. Systematic variation against the unsubstituted benzyl, 4-chlorobenzyl, and 4-methylbenzyl congeners will elucidate the pharmacophoric requirements for cellular efficacy versus kinase selectivity.

Scenario 3: Antibacterial Screening Against Phytopathogenic Bacteria

The demonstrated antibacterial superiority of the 4-fluorophenyl-thiazole substructure—with analog A1 achieving an EC50 of 156.7 μM against Xanthomonas oryzae, outperforming bismerthiazol (230.5 μM) by 1.47-fold [5]—supports the inclusion of the target compound in phenotypic screening panels targeting phytopathogens. The compound should be evaluated in minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays against Xanthomonas spp., Pseudomonas syringae, and Ralstonia solanacearum to establish its agricultural antibacterial spectrum.

Scenario 4: Kinase Selectivity Profiling in a Panel of CDK and Src Family Kinases

The divergent kinase inhibition profiles of structurally related thiazole-phenylacetamides—ranging from potent CDK2 inhibition (74 nM for the cyclobutyl analog) [2] to c-Src inhibition (GI50 = 1.34 μM for the unsubstituted benzyl analog) [4]—support deploying the target compound in a broad kinase selectivity panel. Profiling against CDK1, CDK2, CDK5, CDK9, Src, and Abl will quantify its selectivity fingerprint and identify its most suitable target indication. This data will directly inform whether the compound is better suited as a CDK tool compound or a Src pathway probe.

Quote Request

Request a Quote for N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.